trans-4-Hydroxy-1-L-phenylalanyl-L-proline
Overview
Description
trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and L-hydroxyproline.
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-4-Hydroxy-1-L-phenylalanyl-L-proline can be synthesized through peptide coupling reactions. The typical synthetic route involves the coupling of L-phenylalanine with L-hydroxyproline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the dipeptide, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
trans-4-Hydroxy-1-L-phenylalanyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in L-hydroxyproline can be oxidized to form keto derivatives.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include keto derivatives, secondary amines, and substituted derivatives of this compound .
Scientific Research Applications
trans-4-Hydroxy-1-L-phenylalanyl-L-proline has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying peptide interactions and protein folding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-1-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways. The hydroxyl group in L-hydroxyproline plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the peptide structure .
Comparison with Similar Compounds
Similar Compounds
L-proline: A precursor to L-hydroxyproline, commonly found in collagen.
L-phenylalanine: An essential amino acid involved in protein synthesis.
L-azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with structural similarity to L-proline
Uniqueness
trans-4-Hydroxy-1-L-phenylalanyl-L-proline is unique due to its combination of L-phenylalanine and L-hydroxyproline, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNJMXOBDSZDL-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90965-82-5 | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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